4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-[[(E)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZRWROSKMXNU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with an appropriate acrylamide derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Activities
Biological Activity
4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both carboxylic and amino functionalities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carboxyacryloyl group attached to an amino-substituted hydroxybenzoic acid. The presence of multiple functional groups allows for various interactions with biological macromolecules.
Antimicrobial Activity
Studies have indicated that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 75 µg/mL |
These findings suggest that the compound possesses potential as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant strains.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants like quercetin. This activity is attributed to the hydroxyl groups in its structure, which can donate electrons to neutralize free radicals.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : It might disrupt the integrity of bacterial cell membranes, leading to cell lysis.
- Antioxidant Pathways : It could modulate cellular antioxidant pathways, enhancing the organism's ability to combat oxidative stress.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of hydroxybenzoic acids, including this compound. A study conducted by explored its effects on cancer cell lines, revealing that the compound exhibited cytotoxicity against several types of cancer cells with an IC50 value indicating effective concentration levels for inhibiting cell growth.
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The results suggest that this compound may serve as a lead candidate for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3-carboxyacryloyl)amino]-2-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via a multi-step process involving amide bond formation between 2-hydroxybenzoic acid derivatives and 3-carboxyacryloyl chloride. Key factors include pH control (optimal range: 8–9) to prevent hydrolysis of the acyl chloride and temperature moderation (20–25°C) to minimize side reactions like polymerization. Catalytic methods using DMAP or EDC/NHS coupling agents improve efficiency . Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics, with DMF favoring higher yields (~70–80%) due to better solubility of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the carboxyacryloyl moiety (δ ~6.8–7.2 ppm for α,β-unsaturated protons) and hydroxyl group (broad peak at δ ~12–13 ppm).
- HPLC-MS with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to assess purity (>95%) and detect degradation products.
- FT-IR for functional group validation (e.g., carbonyl stretches at ~1680 cm⁻¹ for the amide and ~1720 cm⁻¹ for the carboxylic acid) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Stability tests show <5% degradation over 6 months when stored dry, but aqueous solutions (pH 7.4) degrade by ~15% within 72 hours at 4°C .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or tyrosine kinases) identifies steric and electronic modifications to improve binding affinity. For example, introducing electron-withdrawing groups at the benzoic acid moiety increases electrostatic interactions with catalytic residues .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:
- Dose-response curves (IC₅₀ values across 3+ replicates).
- Positive controls (e.g., aspirin for COX inhibition).
- Metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogues?
- Answer : Employ a factorial design to systematically vary substituents:
- Hydroxyl position (2- vs. 4-hydroxybenzoic acid core).
- Carboxyacryloyl chain length (C3 vs. C5).
- Protective groups (e.g., tert-butyl esters for solubility tuning).
Q. How does this compound interact synergistically with other bioactive molecules in multi-target studies?
- Answer : In antioxidant or anti-inflammatory assays, synergy with polyphenols (e.g., caffeic acid) is observed due to complementary radical scavenging mechanisms. Isobolographic analysis or Chou-Talalay methods quantify synergistic indices (CI <1). For example, combining with caffeic acid reduces ROS levels in macrophages by 40% compared to individual treatments .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
- Answer : Matrix interference (e.g., plasma proteins) necessitates:
- SPE cleanup using mixed-mode cartridges (C18/SCX).
- LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-4-hydroxybenzoic acid) for precision (RSD <10%).
- Method validation per ICH guidelines for LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) .
Methodological Resources
- Synthetic Protocols : Refer to Kanto Reagents’ storage guidelines for labile intermediates (e.g., 3-carboxyacryloyl chloride) .
- Computational Tools : ICReDD’s reaction path search algorithms for optimizing synthetic steps .
- Data Validation : Use CRDC classification RDF2050112 for reactor design and RDF2050108 for process simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
